molecular formula C28H24O4 B1217392 Calix[4]arene CAS No. 74568-07-3

Calix[4]arene

Cat. No.: B1217392
CAS No.: 74568-07-3
M. Wt: 424.5 g/mol
InChI Key: YPNHVQZZPXPQOS-UHFFFAOYSA-N
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Description

Calix4arene is a macrocyclic compound composed of four phenolic units linked by methylene bridges. This compound is part of the larger calixarene family, which is known for its ability to form host-guest complexes due to its unique three-dimensional structure. Calix4arene can adopt various conformations, such as cone, partial cone, 1,2-alternate, and 1,3-alternate, depending on the relative orientations of the hydroxyl groups on the aromatic units .

Mechanism of Action

Target of Action

Calix4arene, a versatile molecular platform, has been shown to interact with a variety of targets. It exhibits highly selective binding behavior towards anions, especially halogen anions . In the biomedical field, calix4arene derivatives have been found to inhibit the proliferation of different human cancer cells, including A549, DLD-1, HEPG2, and PC-3 . Furthermore, calix4arene amide derivatives have been revealed to target galectin-1 as allosteric inhibitors .

Mode of Action

The interaction of Calix4arene with its targets involves both physical and chemical processes. The physical process involves the formation of a host-guest complex between the Calix4arene and the target molecule . The chemical process involves changes in the optical properties of the Calix4arene, such as fluorescence, upon binding with the target . In the case of cancer cells, Calix4arene derivatives have been shown to inhibit cell proliferation in a dose-dependent manner .

Biochemical Pathways

The exact biochemical pathways affected by Calix4arene can regulate its length by changing the conformations of the Calix4arene cores . This conformational interconversion has been utilized to develop Calix4arene receptors . In the context of cancer cells, the cytotoxic properties of Calix4arene derivatives suggest that they may interfere with cell growth and division pathways .

Pharmacokinetics

The pharmacokinetics of Calix4arene derivatives can be synthesized and functionalized more easily than other supramolecules, suggesting that they may have favorable bioavailability.

Result of Action

The result of Calix4arene’s action depends on the specific target and the environmental context. For example, when interacting with anions, Calix4arene exhibits changes in optical properties such as fluorescence . When interacting with cancer cells, Calix4arene derivatives inhibit cell proliferation .

Action Environment

The action of Calix4arene can be influenced by various environmental factors. For instance, the presence of Si–OH groups on the surface of silica gel can catalyze the facile decomposition/macrocyclization of certain Calix4arene derivatives . Additionally, the conformational changes of the Calix4arene cores in oligomers can cause structural changes that are larger than those of the monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calix4arene is typically synthesized through the condensation of para-substituted phenols with formaldehyde under basic conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the macrocyclic structure. The reaction conditions, such as temperature and solvent, can be adjusted to control the yield and purity of the product .

Industrial Production Methods

Industrial production of calix4arene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Calix4arene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include functionalized calix4arene derivatives, which can be tailored for specific applications in supramolecular chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calix4arene is unique due to its optimal cavity size, which allows for selective binding of small to medium-sized guest molecules. Its ability to adopt multiple conformations adds to its versatility in various applications .

Properties

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNHVQZZPXPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340197
Record name Calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74568-07-3
Record name 25,26,27,28-Tetrahydroxycalix[4]arene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74568-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A portion of the tetraketone containing pendant discotic moieties (0.01 mole) prepared in the manner of I) above, 1,3-bis(4-phenylethynylphenyl)-2-propanone (0.021 mole), 2-propanol (200 milliliters) and toluene (133 milliliters), are added to a 1 liter four neck Morton flask. The reactor is additionally outfitted with a chilled (2° C.) condenser, a thermometer with thermostatically controlled heating mantle, a Claisen adaptor with addition funnel and nitrogen sparge tube, and a glass stirring shaft with a turbine-type polytetrafluoroethylene stirrer which is coupled to a variable speed motor to provide mechanical stirring. The addition funnel is charged under a dry nitrogen atmosphere with 1M tetrabutylammonium hydroxide in methanol (0.53 milliliter) diluted into 2-propanol (10.5 milliliters). Stirring, sparging with nitrogen (0.3 liter per minute) and heating commences, and once the stirred slurry reaches 80° C., the sparge tube is removed and replaced with an overhead inlet for the nitrogen. Dropwise addition of the solution in the addition funnel to the refluxing stirred slurry commences and is completed over the next 20 minutes, during which time, the yellow slurry is transformed to a deep red solution. HPLC analysis is employed to determine conversion of the reactants, concurrent with optimum formation of the desired double Aldol condensation product and minimum coproduct formation. At the completion of the reaction, heating ceases, the heating mantle is removed from the reactor, additional 2-propanol (180 milliliters) is added to the reactor and the reaction mixture is cooled using a cooling fan on the reactor exterior. Once the stirred slurry cools to 30° C., the product is recovered via filtration through a coarse fritted glass funnel. The crystalline product on the funnel is washed with 2-propanol until a visually clear filtrate is obtained. Drying in a vacuum oven at 60° C. provides a 90 percent isolated yield of the A4B2M2 monomer as a purple colored crystalline powder. HPLC analysis demonstrates the presence of greater than 95 area percent of the desired monomer product:
Quantity
0.021 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
1 L
Type
reactant
Reaction Step Two
Name
tetrabutylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Quantity
10.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
desired monomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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